molecular formula C4H8N2O B7721512 N'-hydroxycyclopropanecarboximidamide

N'-hydroxycyclopropanecarboximidamide

Cat. No.: B7721512
M. Wt: 100.12 g/mol
InChI Key: OMCUPXRCMTUDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxycyclopropanecarboximidamide hydrochloride (CAS 22926-85-8) is a chemical compound with a molecular weight of 136.58 g/mol and a molecular formula of C 4 H 9 ClN 2 O . This research chemical features a cyclopropane ring, a structure known for its inherent ring strain, which can influence its reactivity and interaction with biological targets . Preliminary research indicates that this compound exhibits potential antimicrobial activity , having shown effectiveness in creating inhibition zones against various bacterial strains in bioautography studies . Its structure suggests it may also act as an enzyme inhibitor , potentially binding to active sites and modulating biochemical pathways, which makes it a compound of interest in medicinal chemistry and drug discovery . The unique structure of this compound hydrochloride allows it to serve as a valuable precursor or building block for the synthesis of more complex molecules, including nucleoside analogs and other pharmacologically active compounds . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N'-hydroxycyclopropanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUPXRCMTUDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-13-3
Record name N'-hydroxycyclopropanecarboximidamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: N’-hydroxycyclopropanecarboximidamide can be synthesized through several methods. One common method involves the reaction of cyclopropylcyanide with hydroxylamine in the presence of potassium carbonate in a mixture of ethanol and water. The reaction is typically carried out at ambient temperature for about 18 hours. The product is then isolated by evaporation and filtration .

Industrial Production Methods: While specific industrial production methods for N’-hydroxycyclopropanecarboximidamide are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxycyclopropanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules : N'-Hydroxycyclopropanecarboximidamide serves as a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecules through various reactions such as:
    • Nucleophilic substitutions : The hydroxy group can act as a nucleophile.
    • Formation of heterocycles : It can be used to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
  • Reactivity with Biological Targets : The compound's ability to form hydrogen bonds enhances its interaction with enzymes and receptors, making it a candidate for further pharmacological studies. Ongoing research is exploring its interactions with specific biological targets, which could lead to novel therapeutic agents.

Medicinal Chemistry Applications

  • Potential Therapeutic Uses : Initial studies indicate that this compound may possess anti-inflammatory and anti-cancer properties. Its structural features suggest it could inhibit specific enzymes involved in metabolic pathways or cellular signaling.
  • Case Studies :
    • In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth in various cancer types, indicating its potential as an anticancer agent.
    • Research is also being conducted on its role as a modulator in signaling pathways related to inflammation, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism by which N’-hydroxycyclopropanecarboximidamide exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The hydroxy and carboximidamide groups play a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula (base) : C₄H₈N₂O
  • Molecular Weight (base) : 100.12 g/mol
  • LogP : 1.64 (hydrochloride salt)
  • Polar Surface Area (PSA) : 58.6 Ų
  • Synthesis : Prepared via reaction of cyclopropanecarbonitrile with hydroxylamine, yielding 90% under optimized conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related amidoximes and their distinguishing features:

Compound Structural Features Molecular Weight (g/mol) LogP PSA (Ų) Key Applications References
N'-Hydroxycyclopropanecarboximidamide Cyclopropane ring, amidoxime group 100.12 (base) 1.64* 58.6 Precursor for 1,2,4-oxadiazoles in antitubercular/neuroactive agents
N-Hydroxy-butyramidine (CAS: 27620-10-6) Linear butyl chain, amidoxime group 102.13 ~2.1† ~58.6 Intermediate in agrochemical synthesis
N'-Hydroxybenzenecarboximidamide (CAS: 613-92-3) Benzene ring, amidoxime group 136.15 ~2.5† ~58.6 Potential antioxidant or metal chelator
N'-Hydroxy-5-methylisoxazole-3-carboximidamide Isoxazole heterocycle, amidoxime group 141.14 ~1.2† ~78.0 Antimicrobial or enzyme inhibitor candidate
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropane ring, hydroxamic acid 210.66 ~2.8† 66.8 Antioxidant activity (DPPH radical scavenging)

*LogP value for hydrochloride salt . †Estimated based on structural analogues.

Physicochemical Properties

  • Lipophilicity : Cyclopropane-containing amidoximes exhibit moderate LogP values (~1.6–2.5), balancing solubility and membrane permeability. Isoxazole derivatives (e.g., N'-Hydroxy-5-methylisoxazole-3-carboximidamide) have lower LogP due to polar heterocycles .
  • Polar Surface Area: Amidoximes generally have high PSA (~58–78 Ų) due to multiple hydrogen-bond donors/acceptors, influencing pharmacokinetic profiles .

Biological Activity

N'-Hydroxycyclopropanecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and various applications in research and medicine.

Chemical Structure and Synthesis

This compound features a cyclopropane ring linked to a carboximidamide functional group with a hydroxyl group on the nitrogen atom. This arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The synthesis typically involves:

  • Reactants : i-Phenyl-cyclopropanecarbonitrile and hydroxylamine hydrochloride.
  • Conditions : Reaction in ethanol with sodium ethoxide as a base, heated to reflux for approximately six hours.

This method allows for controlled formation of the desired compound, which can then be utilized in various biological studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Initial studies suggest that it may inhibit enzymes involved in metabolic pathways or cellular signaling. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
  • Receptor Binding : It might bind to various receptors, modulating their activity which could lead to therapeutic effects.
  • Cell Cycle Modulation : There is evidence suggesting that it may influence cell cycle progression and apoptosis, although further studies are needed to elucidate these pathways.

Antiviral and Anticancer Properties

This compound has been investigated for its potential antiviral and anticancer properties. Research indicates that it may exhibit:

  • Antiviral Activity : Preliminary findings suggest effectiveness against certain viral strains, though specific mechanisms remain under investigation.
  • Anticancer Potential : Studies have shown that it may inhibit the growth of cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

  • Inhibition of Cancer Cell Growth : A study reported that this compound reduced the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antiviral Efficacy : Another study demonstrated that the compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting potential for therapeutic development in viral infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamideContains a sulfonamide groupKnown for its inhibitory properties in biological studies
Cyclopropanecarboximidamide, N’-hydroxyLacks phenyl substitutionSlight variations in reactivity
1-(2,4-dichlorophenyl)-N'-hydroxy-1-cyclopropanecarboximidamideContains dichlorophenyl substitutionEnhanced biological activity compared to simpler analogs

The presence of the phenyl moiety in this compound appears to enhance its biological activity compared to other structurally similar compounds.

Q & A

Q. Table 1: Synthetic Conditions and Yields

MethodSolventTemp (°C)Yield (%)Reference
One-pot hydroxylationDMSO8052
Amidation with NH₂OH·HClEtOH6045

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct peaks at δ 8.69 (s, 1H, -NHOH), 1.31 (m, cyclopropane CH), and 0.71–0.49 (m, cyclopropane CH₂) .
  • HPLC-MS: Confirm molecular ion [M+H]⁺ at m/z 101.1 (theoretical MW: 100.12 g/mol) .
  • FT-IR: Detect N–O stretch (~950 cm⁻¹) and C=N imine stretch (~1640 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood due to potential respiratory irritation .
  • Storage: Keep in airtight containers at –20°C, away from oxidizing agents .
    Note: No acute toxicity data exists; treat as a Category 2B carcinogen (precautionary principle) .

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 4OB). The cyclopropane moiety may sterically hinder active-site binding .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the imine group .
    Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 45% vs. 52%)?

Answer:

  • Reproducibility Checks: Verify solvent purity (e.g., anhydrous DMSO vs. technical grade).
  • Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-oxidized imines).
  • Statistical Design: Apply a factorial DOE to isolate variables (temperature, catalyst loading) .

Q. Table 2: Common Contaminants in Synthesis

Byproductm/zSource
Cyclopropane dicarboximide158.1Over-amidation
N-Oxide derivative116.1Oxidative side reaction

Advanced: What strategies are effective for studying interactions between this compound and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to carbonic anhydrase isoforms .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cellular Assays: Test cytotoxicity in HT-29 colon cancer cells using MTT assays .

Advanced: How does structural modification of the cyclopropane ring affect bioactivity?

Answer:

  • Analog Synthesis: Replace cyclopropane with morpholine (see N'-hydroxymorpholine-4-carboximidamide, MW: 145.16 g/mol) .
  • SAR Analysis: Compare IC₅₀ values: Cyclopropane derivatives show 2–3x higher potency than furan analogs .

Q. Table 3: Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)
This compoundCarbonic Anhydrase12.3
N'-Hydroxyfuran-2-carboximidamideCarbonic Anhydrase28.7

Advanced: What are the stability challenges of this compound under physiological conditions?

Answer:

  • pH Sensitivity: Degrades rapidly at pH > 8 (hydrolysis of imine bond).
  • Thermal Stability: Store at –20°C; avoid freeze-thaw cycles (>3 cycles reduces purity by 15%) .
  • In Silico Prediction: Use Advanced Chemistry Development (ACD) software to model degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxycyclopropanecarboximidamide
Reactant of Route 2
N'-hydroxycyclopropanecarboximidamide

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